3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL
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Overview
Description
3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL is an organic compound with the molecular formula C8H17ClO3. It is a chlorinated ether alcohol, which finds applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL typically involves the reaction of 3-chloropropanol with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of ethylene glycol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[2-(3-Chloropropoxy)ethoxy]propanone.
Reduction: Formation of 3-[2-(3-Chloropropoxy)ethoxy]propane.
Substitution: Formation of 3-[2-(3-Aminopropoxy)ethoxy]propan-1-OL or 3-[2-(3-Thiopropoxy)ethoxy]propan-1-OL.
Scientific Research Applications
3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular membranes, altering their permeability and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloropropoxy)propan-1-OL
- 3-(2-Chloroethoxy)propan-1-OL
- 3-(3-Bromopropoxy)propan-1-OL
Uniqueness
3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL is unique due to its dual ether and alcohol functionalities, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-[2-(3-chloropropoxy)ethoxy]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO3/c9-3-1-5-11-7-8-12-6-2-4-10/h10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZOJZJAVBXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824299-36-6 |
Source
|
Record name | 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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